
(2RS,4R,8R)-δ-Tocophérol-d4 (mélange de diastéréoisomères)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) is a synthetic derivative of δ-Tocopherol, which is a form of Vitamin E. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The presence of deuterium allows for the tracking and analysis of the compound in biological systems and chemical reactions.
Applications De Recherche Scientifique
(2RS,4R,8R)-δ-Tocopherol-d4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the distribution and metabolism of Vitamin E in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of stable isotope-labeled compounds for various industrial applications.
Mécanisme D'action
Orientations Futures
The use of deuterium in drug molecules, such as “(2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers)”, is a topic of ongoing research due to its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that future research may continue to explore the implications of deuteration in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4R,8R)-δ-Tocopherol-d4 involves the incorporation of deuterium into the δ-Tocopherol molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium into the target molecule. For example, deuterated Grignard reagents or deuterated alcohols can be used.
Industrial Production Methods
Industrial production of (2RS,4R,8R)-δ-Tocopherol-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: Techniques such as chromatography and recrystallization are employed to purify the final product and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2RS,4R,8R)-δ-Tocopherol-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its original form or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Tocopherol-d4: Another deuterium-labeled form of Vitamin E, with similar applications but different biological activity.
β-Tocopherol-d4: Similar to δ-Tocopherol-d4 but with variations in its chemical structure and biological effects.
γ-Tocopherol-d4: Another isomer of Vitamin E, labeled with deuterium, used in similar research applications.
Uniqueness
(2RS,4R,8R)-δ-Tocopherol-d4 is unique due to its specific stereochemistry and deuterium labeling, which provides distinct advantages in tracking and analyzing its behavior in various systems. Its specific configuration and labeling make it particularly useful in studies requiring precise tracking and analysis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2RS,4R,8R)-δ-Tocopherol-d4 (Mixture of Diastereomers) can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as alkylation, hydrogenation, and cyclization.", "Starting Materials": ["4-methyl-2-pentanone", "3-methyl-2-pentenal", "sodium borohydride", "diethyl ether", "acetic acid", "magnesium", "ethyl bromide", "4-methyl-2-pentanol", "sodium hydroxide", "hydrogen gas", "palladium on carbon", "tetrahydrofuran", "2,3-dimethyl-2-butene", "2,3-dimethyl-1,4-benzoquinone", "d4-methanol"], "Reaction": ["Step 1: Alkylation of 4-methyl-2-pentanone with 3-methyl-2-pentenal using sodium borohydride as a reducing agent and diethyl ether as a solvent to form 4-methyl-2-pentyl-3-methyl-2-penten-1-ol", "Step 2: Conversion of 4-methyl-2-pentyl-3-methyl-2-penten-1-ol to 2,3-dimethyl-2-butene by dehydration using acetic acid as a catalyst", "Step 3: Formation of Grignard reagent by reacting magnesium with ethyl bromide in tetrahydrofuran solvent", "Step 4: Addition of Grignard reagent to 2,3-dimethyl-2-butene to form 2,3-dimethyl-2-penten-1-ol", "Step 5: Oxidation of 2,3-dimethyl-2-penten-1-ol to 2,3-dimethyl-1,4-benzoquinone using sodium hydroxide as a catalyst", "Step 6: Reduction of 2,3-dimethyl-1,4-benzoquinone to 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol using hydrogen gas and palladium on carbon as a catalyst", "Step 7: Cyclization of 2,3-dimethyl-2,5-cyclohexadiene-1,4-diol to form (2RS,4R,8R)-δ-Tocopherol-d4(Mixture of Diastereomers) using d4-methanol as a solvent"] } | |
Numéro CAS |
1292815-80-5 |
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
406.687 |
Nom IUPAC |
3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27?/m1/s1/i15D,17D,18D,19D/t15?,17?,21-,22-,27? |
Clé InChI |
GZIFEOYASATJEH-MHTDXHEMSA-N |
SMILES |
CC1=C2C(=CC(=C1)O)CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
(2R)-3,4-Dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d4; 2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol-d4; (+)-δ-Tocopherol-d4; (2R,4’R,8’R)-δ-Tocopherol-d3; (R,R,R)-δ-Tocopherol-d4; 8-Methyltocol-d4; D-δ-To |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


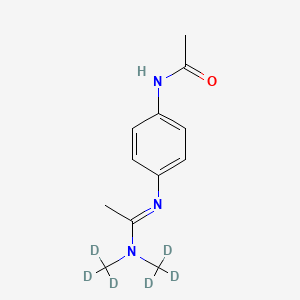
![L-Glutamic acid-[3,4-3H]](/img/structure/B587306.png)
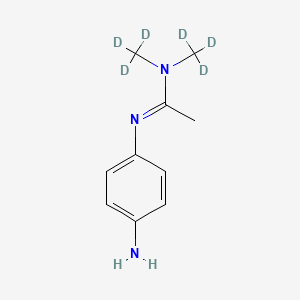
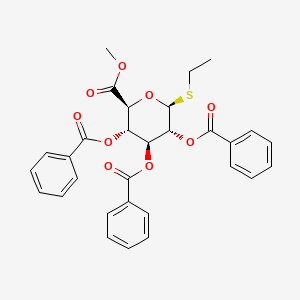
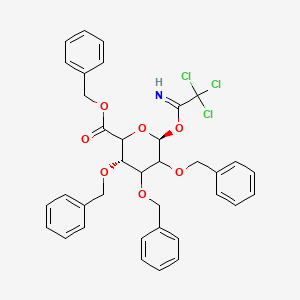
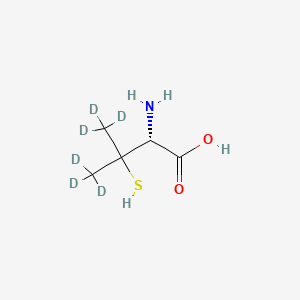
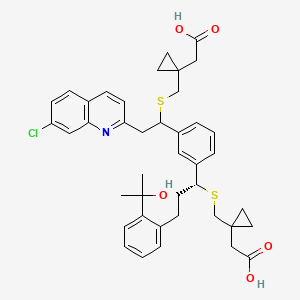
![1-[2-[3-(Methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-amine](/img/structure/B587328.png)
